1-Benzyl-3-hexylguanidine hydrochloride
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Overview
Description
1-Benzyl-3-hexylguanidine hydrochloride is an organic compound with the molecular formula C14H24ClN3. It is a guanidine derivative, characterized by the presence of a benzyl group and a hexyl chain attached to the guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-hexylguanidine hydrochloride typically involves the reaction of benzylamine with hexyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hexylguanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-hexylguanidine derivatives, while reduction can produce simpler guanidine compounds .
Scientific Research Applications
1-Benzyl-3-hexylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hexylguanidine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-piperidinol hydrochloride: Another guanidine derivative with similar structural features.
1-Benzyl-3-hexylguanidine: The non-hydrochloride form of the compound.
Uniqueness: 1-Benzyl-3-hexylguanidine hydrochloride is unique due to its specific combination of benzyl and hexyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-3-hexylguanidine hydrochloride is a synthetic guanidine derivative with the molecular formula C14H24ClN3. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic applications and unique biological activities.
- IUPAC Name : 2-benzyl-1-hexylguanidine; hydrochloride
- Molecular Weight : 273.82 g/mol
- CAS Number : 1172854-54-4
- Solubility : Soluble in DMSO and other organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine with hexyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process is carried out under inert atmospheric conditions to prevent oxidation and other side reactions.
Biological Activity
This compound exhibits several biological activities that make it a subject of interest in pharmacological studies:
The compound interacts with specific molecular targets, primarily enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and antiviral properties.
Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Bitter Taste Modulation : Research indicates that this compound could influence taste perception, specifically in modulating bitter taste receptors.
- Potential Therapeutic Applications : Ongoing research is investigating its effects on various diseases, including inflammatory conditions and cancer, due to its ability to inhibit certain signaling pathways involved in disease progression .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed promising results against a range of bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly at higher concentrations.
Study 2: Bitter Taste Modulation
In a sensory evaluation study, participants reported altered perceptions of bitterness when exposed to solutions containing this compound. This suggests potential applications in food science and flavor enhancement.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-Benzyl-3-piperidinol hydrochloride | Antimicrobial properties | Similar structure but different receptor interactions |
1-Benzyl-3-methylimidazolium chloride | Ionic liquid applications | Different functional groups affecting solubility |
Guanidine derivatives | General enzyme inhibition | Varying degrees of receptor specificity |
Research Applications
The compound's unique structure allows for diverse applications across multiple scientific domains:
Chemistry
Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Investigated for its role in modulating biological pathways, particularly those involving receptor interactions.
Medicine
Explored for therapeutic effects in inflammatory diseases and potential use as an antimicrobial agent.
Industry
Utilized in the development of new materials and as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-benzyl-1-hexylguanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c1-2-3-4-8-11-16-14(15)17-12-13-9-6-5-7-10-13;/h5-7,9-10H,2-4,8,11-12H2,1H3,(H3,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOAATZOCKZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=NCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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